molecular formula C16H22N2O5S B2373091 N-[2-(azepan-1-ylsulfonyl)ethyl]-1,3-benzodioxole-5-carboxamide CAS No. 899968-06-0

N-[2-(azepan-1-ylsulfonyl)ethyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B2373091
CAS No.: 899968-06-0
M. Wt: 354.42
InChI Key: BMTWOWSYQIIORP-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-ylsulfonyl)ethyl]-1,3-benzodioxole-5-carboxamide is a useful research compound. Its molecular formula is C16H22N2O5S and its molecular weight is 354.42. The purity is usually 95%.
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Scientific Research Applications

Green Chemistry and Pharmaceutical Synthesis

In the realm of green chemistry and pharmaceutical synthesis, advancements have been made in the synthesis of antiepileptic drugs, such as Rufinamide, which is used to treat Lennox-Gastaut syndrome. A study demonstrated the feasibility of a continuous solvent- and catalyst-free flow process utilizing a new dipolarophile for the synthesis of Rufinamide's triazole moiety via click chemistry. This process emphasizes green chemistry principles, including the use of less reactive chlorides instead of bromides for azide formation and solvent recycling to minimize environmental impact (Ott, Borukhova, & Hessel, 2016).

Heterocyclic Chemistry

In heterocyclic chemistry, the structural manipulation and synthesis of benzodioxole derivatives have been extensively studied. For example, the synthesis of cafenstrole, a triazole herbicide, reveals insights into the intermolecular interactions and chain formations within crystal structures, highlighting the compound's potential in agricultural applications (Kang, Kim, Park, & Kim, 2015). Additionally, studies on benzazepines and their conversion to chinolines and pyrrolo[2,3-b]chinolines through rearrangement processes underscore the versatility of benzodioxole derivatives in synthesizing complex heterocyclic compounds with potential pharmacological activities (Vogel, Troxler, & Lindenmann, 1969).

Organic Synthesis and Drug Development

In organic synthesis and drug development, research on the preparation of esters from carboxylic and phosphoric acid via quaternary phosphonium salts demonstrates the compound's utility in forming esters with good yields. This method has implications for synthesizing a wide range of pharmaceuticals and bioactive compounds, indicating the broad applicability of N-[2-(azepan-1-ylsulfonyl)ethyl]-1,3-benzodioxole-5-carboxamide in medicinal chemistry (Mitsunobu & Yamada, 1967).

Anticonvulsant Activity Studies

Research into anticonvulsant activities of benzyl-N-substituted-1,2,3-trazoole-4-formamodes highlights the significance of substituent variation on phenyl rings and the impact of substituents on the nitrogen atom of carboxamide in modulating anticonvulsant activity. These studies contribute to the understanding of structure-activity relationships in drug design, particularly in the development of new treatments for epilepsy (Wang Junmoin et al., 2006).

Properties

IUPAC Name

N-[2-(azepan-1-ylsulfonyl)ethyl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c19-16(13-5-6-14-15(11-13)23-12-22-14)17-7-10-24(20,21)18-8-3-1-2-4-9-18/h5-6,11H,1-4,7-10,12H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTWOWSYQIIORP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.